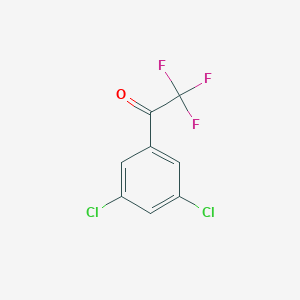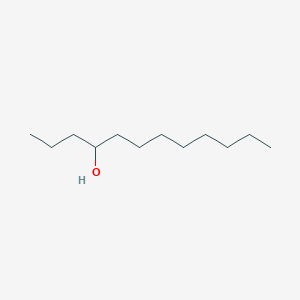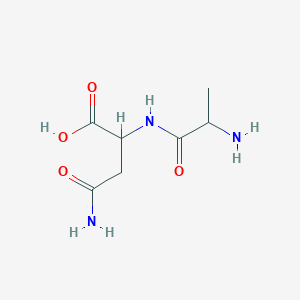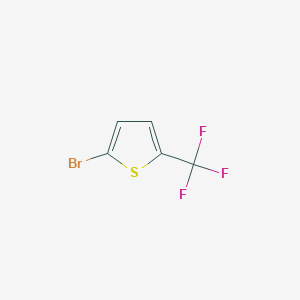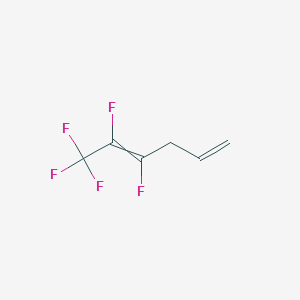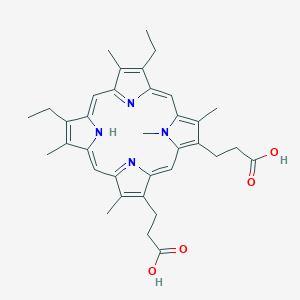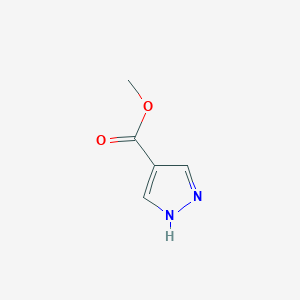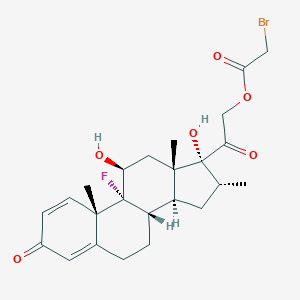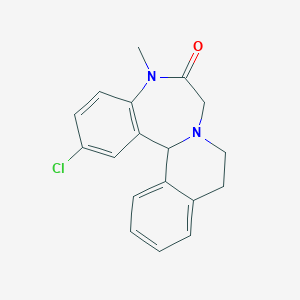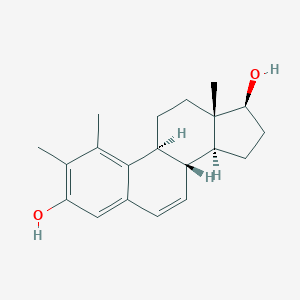
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-, also known as 17β-estradiol, is a naturally occurring hormone in the human body. It is a type of estrogen that plays a vital role in the development and maintenance of female reproductive organs, as well as secondary sexual characteristics. 17β-estradiol is also used in scientific research for various purposes, including studying the effects of estrogen on different physiological processes and developing new treatments for diseases.
Mecanismo De Acción
The mechanism of action of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol involves binding to estrogen receptors in different tissues throughout the body. Once bound, it activates a signaling pathway that leads to changes in gene expression and cellular function. This can result in a wide range of physiological effects, including increased bone density, improved cognitive function, and reduced risk of cardiovascular disease.
Efectos Bioquímicos Y Fisiológicos
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol has a wide range of biochemical and physiological effects on the body. It is involved in the regulation of the menstrual cycle, the development of secondary sexual characteristics, and the maintenance of bone density. It also has neuroprotective effects and is involved in the regulation of mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol in lab experiments is its ability to mimic the effects of natural estrogen in the body. This allows researchers to study the effects of estrogen on different physiological processes in a controlled environment. However, one of the limitations of using Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is its potential to interact with other hormones and signaling pathways in the body, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol. One area of interest is the development of new treatments for diseases such as breast cancer and osteoporosis. Another area of interest is the study of the effects of estrogen on cognitive function and the development of new treatments for neurodegenerative diseases such as Alzheimer's. Additionally, there is ongoing research into the potential use of Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol as a biomarker for certain types of cancer and other diseases.
Métodos De Síntesis
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol can be synthesized from cholesterol through a series of enzymatic reactions. The first step involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone. Progesterone is then converted to androstenedione, which is further converted to testosterone. Finally, testosterone is converted to Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol through the action of the enzyme aromatase.
Aplicaciones Científicas De Investigación
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)-β-estradiol is widely used in scientific research for various purposes. It is used to study the effects of estrogen on different physiological processes, including bone growth, brain function, and cardiovascular health. It is also used to develop new treatments for diseases such as breast cancer, osteoporosis, and menopause-related symptoms.
Propiedades
Número CAS |
1818-13-9 |
|---|---|
Nombre del producto |
Estra-1,3,5(10),6-tetraene-3,17-diol, 1,2-dimethyl-, (17beta)- |
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-1,2,13-trimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,18,21-22H,6-9H2,1-3H3/t14-,15+,16+,18+,20+/m1/s1 |
Clave InChI |
HOMVDMWYAAUBDI-MHUJFGSKSA-N |
SMILES isomérico |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CC[C@@H]4O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
SMILES canónico |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4O)C)O |
Sinónimos |
1,2-Dimethylestra-1,3,5(10),6-tetrene-3,17β-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



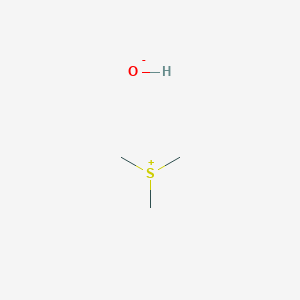
![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
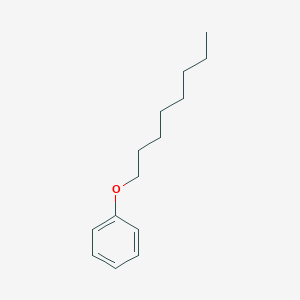
![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)
